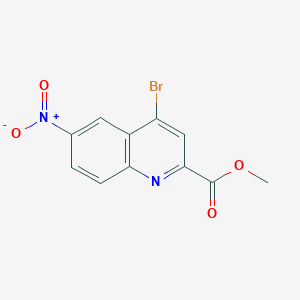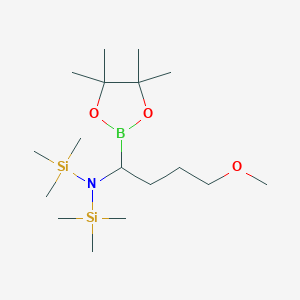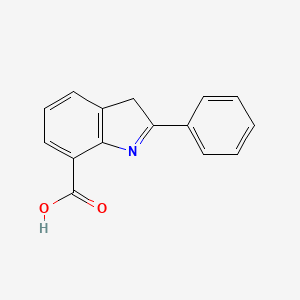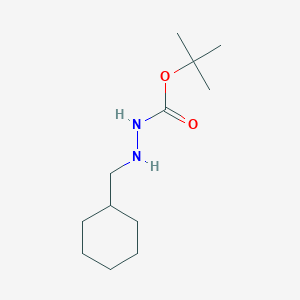
Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H28N2O2. This compound is known for its unique structure, which includes a hydrazinecarboxylic acid moiety attached to a cyclohexylmethyl group and a tert-butyl ester. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
The synthesis of Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester can be achieved through several synthetic routes. One common method involves the reaction of hydrazinecarboxylic acid with cyclohexylmethyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and require careful control to ensure high yield and purity .
Analyse Des Réactions Chimiques
Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of hydrazine derivatives and other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester involves its interaction with various molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive species that affect cellular processes .
Comparaison Avec Des Composés Similaires
Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
Hydrazinecarboxylic acid, 1,1-dimethylethyl ester: This compound lacks the cyclohexylmethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Cyclohexanecarboxylic acid derivatives: These compounds share the cyclohexylmethyl group but differ in their functional groups, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C12H24N2O2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
tert-butyl N-(cyclohexylmethylamino)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h10,13H,4-9H2,1-3H3,(H,14,15) |
Clé InChI |
ONWQGXWSSLUZOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NNCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


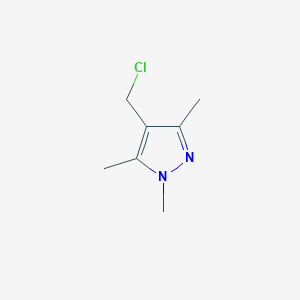
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)



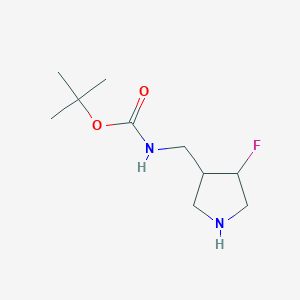
![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)




